molecular formula C22H24N2O2 B12884415 2,2'-(4,4',5,5'-Tetramethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4,5-dihydrooxazole)

2,2'-(4,4',5,5'-Tetramethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4,5-dihydrooxazole)

Cat. No.: B12884415
M. Wt: 348.4 g/mol
InChI Key: RMWYIQRBBYEMNV-UHFFFAOYSA-N
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Description

The compound 2,2'-(4,4',5,5'-Tetramethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4,5-dihydrooxazole) is a biphenyl-based bis(oxazole) derivative characterized by a central tetramethyl-substituted biphenyl core linked to two 4,5-dihydrooxazole moieties. The tetramethyl substituents likely enhance solubility and influence packing behavior in solid-state applications.

Properties

Molecular Formula

C22H24N2O2

Molecular Weight

348.4 g/mol

IUPAC Name

2-[2-[2-(4,5-dihydro-1,3-oxazol-2-yl)-4,5-dimethylphenyl]-4,5-dimethylphenyl]-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C22H24N2O2/c1-13-9-17(19(11-15(13)3)21-23-5-7-25-21)18-10-14(2)16(4)12-20(18)22-24-6-8-26-22/h9-12H,5-8H2,1-4H3

InChI Key

RMWYIQRBBYEMNV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)C2=NCCO2)C3=C(C=C(C(=C3)C)C)C4=NCCO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(4,4’,5,5’-Tetramethyl-[1,1’-biphenyl]-2,2’-diyl)bis(4,5-dihydrooxazole) typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core is synthesized through a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, using appropriate boronic acids and halides.

    Introduction of Tetramethyl Groups: The tetramethyl groups are introduced via alkylation reactions, often using methylating agents like methyl iodide in the presence of a strong base.

    Formation of Dihydrooxazole Rings: The dihydrooxazole rings are formed through cyclization reactions involving appropriate precursors, such as amino alcohols and carboxylic acids, under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2’-(4,4’,5,5’-Tetramethyl-[1,1’-biphenyl]-2,2’-diyl)bis(4,5-dihydrooxazole) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2,2’-(4,4’,5,5’-Tetramethyl-[1,1’-biphenyl]-2,2’-diyl)bis(4,5-dihydrooxazole) has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2,2’-(4,4’,5,5’-Tetramethyl-[1,1’-biphenyl]-2,2’-diyl)bis(4,5-dihydrooxazole) involves its interaction with specific molecular targets and pathways. For example, as a ligand, it can coordinate with metal ions to form complexes that catalyze various chemical reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Structural and Functional Analysis Table

Compound Type Key Substituents Heterocycle Notable Properties Applications Reference
Target Compound Tetramethyl biphenyl Dihydrooxazole Rigid, electron-rich, potential fluorescence Optoelectronics, polymers
PNBO Nonyl chains Bisoxazole λmax 475 nm (film), excimer emission Conjugated polymers
PNBTz Nonyl chains Bithiazole Red-shifted absorption vs. bisoxazole Conjugated polymers
Carbazole-Biphenyl Hybrid Carbazole units Carbazole Hole-transport, planar structure OLEDs
Tetrazole Derivative Chlorophenyl, tetrazole Tetrazole Antimicrobial, antioxidant Pharmaceuticals
TNBI Nitro groups Biimidazole High detonation velocity (~8,450 m/s) Energetic materials

Key Research Findings

  • Optical Properties : Bisoxazole derivatives like PNBO exhibit tunable absorbance/emission based on heteroatom (O vs. S) and substituents. The target compound’s tetramethyl biphenyl core may enhance rigidity and fluorescence quantum yield compared to alkylated analogs .
  • Thermal Stability : TNBI’s nitro groups compromise stability, while the target compound’s methyl and oxazole groups likely improve thermal resistance .
  • Electrochemical Behavior : Carbazole derivatives excel in hole transport, whereas oxazole-based systems (e.g., target compound) may favor electron transport, making them complementary in OLED layers .

Biological Activity

The compound 2,2'-(4,4',5,5'-Tetramethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4,5-dihydrooxazole) is a synthetic derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : 2,2'-(4,4',5,5'-Tetramethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4,5-dihydrooxazole)
  • Molecular Formula : C24H32N2O4
  • Molecular Weight : 408.53 g/mol
  • CAS Number : 1219741-54-4

Synthesis

The synthesis of this compound typically involves multi-step organic reactions which incorporate the biphenyl structure and oxazole moieties. The synthetic route often utilizes reagents such as boron compounds and various coupling agents to achieve the desired molecular architecture.

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxazole derivatives. For instance, compounds similar to 2,2'-(4,4',5,5'-Tetramethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4,5-dihydrooxazole) have shown promising antiproliferative activity against various cancer cell lines.

  • Case Study : A study assessed the antiproliferative activity of oxazole derivatives against several cancer cell lines. The results indicated that certain analogs exhibited IC50 values in the nanomolar range (0.35–20.2 nM), suggesting strong inhibitory effects on cancer cell growth .
CompoundIC50 (nM)Cell Line
4g0.35A549
4i0.50MCF-7
5f4.6HT-29

The biological activity of these compounds is primarily attributed to their ability to interact with cellular targets such as tubulin and enzymes involved in cell cycle regulation. The inhibition of tubulin polymerization is a common mechanism through which these compounds exert their anticancer effects.

Cytotoxicity Studies

In vitro studies have demonstrated that while the compound exhibits significant cytotoxicity towards cancer cells, it shows low toxicity in normal human cells. For example:

  • Study Findings : Compounds were tested against peripheral blood lymphocytes (PBL) and human umbilical endothelial cells (HUVECs), revealing IC50 values greater than 10 μM for PBLs and >100 μM for HUVECs . This suggests a favorable therapeutic index.

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